3-(2-Aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
CAS No.:
Cat. No.: VC16560891
Molecular Formula: C16H20N2O2S
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N2O2S |
|---|---|
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | (5Z)-3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C16H20N2O2S/c1-16(2,3)12-6-4-11(5-7-12)10-13-14(19)18(9-8-17)15(20)21-13/h4-7,10H,8-9,17H2,1-3H3/b13-10- |
| Standard InChI Key | BDRAAOIUYHVTNF-RAXLEYEMSA-N |
| Isomeric SMILES | CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN |
Introduction
Synthesis
The synthesis of 3-(2-Aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves a Knoevenagel condensation reaction. This process involves the reaction of thiazolidine-2,4-dione with a suitable aldehyde, in this case, a (4-tert-butylphenyl)methylidene derivative, to form the desired compound. The 2-aminoethyl group can be introduced through alkylation reactions.
Biological Activity
While specific biological activities of 3-(2-Aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione are not well-documented, compounds within the thiazolidinedione class are known for their potential in treating metabolic disorders and inflammation. The presence of the (4-tert-butylphenyl)methylidene moiety may influence its interaction with biological targets, potentially enhancing its efficacy or specificity.
Research Findings and Future Directions
Given the limited availability of specific research findings on this compound, future studies should focus on its pharmacokinetic properties, toxicity profiles, and potential therapeutic applications. The inclusion of the 2-aminoethyl group may offer opportunities for further modification to enhance its biological activity or improve its pharmacokinetic profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume